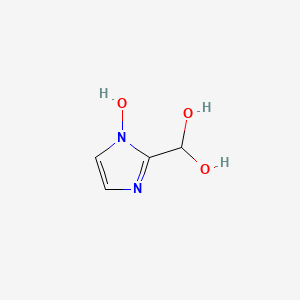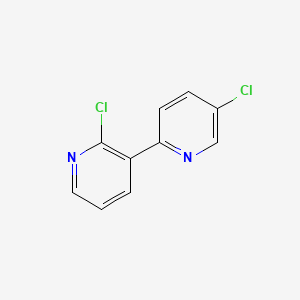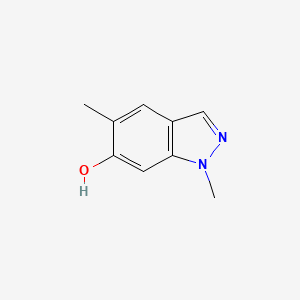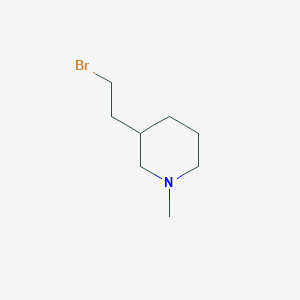
(R)-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine is a compound of interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a difluoromethyl group, which is known for its ability to enhance the biological activity of molecules. The presence of the methoxyethanamine moiety further adds to its chemical versatility.
Vorbereitungsmethoden
The synthesis of ®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine typically involves several stepsThis process can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction conditions often require a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.
For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium iodide (NaI) in acetone.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated phenols, while reduction can produce amines with altered functional groups.
Wissenschaftliche Forschungsanwendungen
®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine has several applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of ®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes and receptors by forming strong hydrogen bonds and van der Waals interactions. This can lead to the modulation of biological pathways, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other difluoromethylated amines and methoxyethanamine derivatives. For example:
®-1-(4-(trifluoromethyl)phenyl)-2-methoxyethan-1-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can alter its reactivity and biological activity.
®-1-(4-(difluoromethyl)phenyl)-2-ethoxyethan-1-amine: The ethoxy group in place of the methoxy group can lead to differences in solubility and metabolic stability.
The uniqueness of ®-1-(4-(difluoromethyl)phenyl)-2-methoxyethan-1-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13F2NO |
|---|---|
Molekulargewicht |
201.21 g/mol |
IUPAC-Name |
(1R)-1-[4-(difluoromethyl)phenyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H13F2NO/c1-14-6-9(13)7-2-4-8(5-3-7)10(11)12/h2-5,9-10H,6,13H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
KBVRIQPOYDXYAP-VIFPVBQESA-N |
Isomerische SMILES |
COC[C@@H](C1=CC=C(C=C1)C(F)F)N |
Kanonische SMILES |
COCC(C1=CC=C(C=C1)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


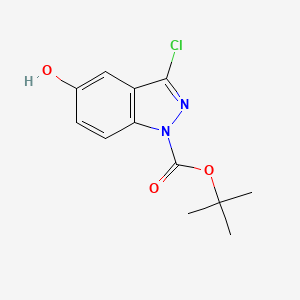


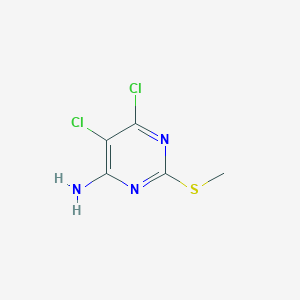
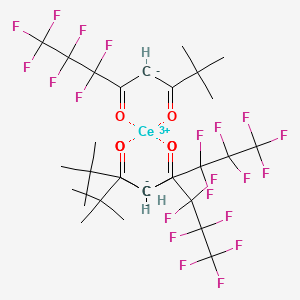
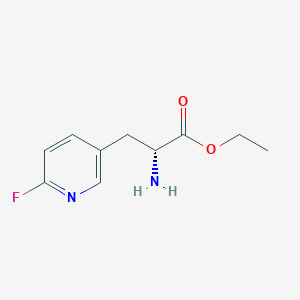
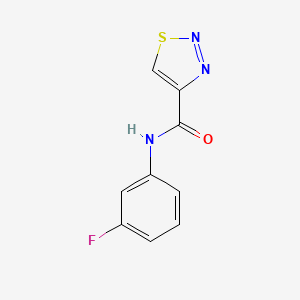

![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
